molecular formula C12H22OSi B14260999 3-Methyl-2-(triethylsilyl)penta-1,3-dien-1-one CAS No. 214116-38-8

3-Methyl-2-(triethylsilyl)penta-1,3-dien-1-one

Cat. No.: B14260999
CAS No.: 214116-38-8
M. Wt: 210.39 g/mol
InChI Key: HPIVVQWHHNGUIT-UHFFFAOYSA-N
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Description

3-Methyl-2-(triethylsilyl)penta-1,3-dien-1-one is an organic compound that belongs to the class of dienones It is characterized by the presence of a triethylsilyl group and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(triethylsilyl)penta-1,3-dien-1-one typically involves the reaction of a suitable precursor with triethylsilyl chloride in the presence of a base. One common method is the reaction of 3-methyl-1,3-pentadiene with triethylsilyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(triethylsilyl)penta-1,3-dien-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the dienone to its corresponding alcohol or alkane.

    Substitution: The triethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like halides or alkoxides can be used to replace the triethylsilyl group.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with different functional groups replacing the triethylsilyl group.

Scientific Research Applications

3-Methyl-2-(triethylsilyl)penta-1,3-dien-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(triethylsilyl)penta-1,3-dien-1-one involves its interaction with various molecular targets. The conjugated diene system allows it to participate in pericyclic reactions, such as Diels-Alder reactions, which are important in the synthesis of cyclic compounds. The triethylsilyl group can stabilize reactive intermediates, making the compound useful in various synthetic transformations.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-(trimethylsilyl)penta-1,3-dien-1-one: Similar structure but with a trimethylsilyl group instead of a triethylsilyl group.

    3-Methyl-2-(triisopropylsilyl)penta-1,3-dien-1-one: Similar structure but with a triisopropylsilyl group.

Uniqueness

3-Methyl-2-(triethylsilyl)penta-1,3-dien-1-one is unique due to the presence of the triethylsilyl group, which provides steric bulk and electronic effects that can influence the reactivity and stability of the compound. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.

Properties

CAS No.

214116-38-8

Molecular Formula

C12H22OSi

Molecular Weight

210.39 g/mol

InChI

InChI=1S/C12H22OSi/c1-6-11(5)12(10-13)14(7-2,8-3)9-4/h6H,7-9H2,1-5H3

InChI Key

HPIVVQWHHNGUIT-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C(=C=O)C(=CC)C

Origin of Product

United States

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